Tolfenamic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045409 | |
| Record name | Tolfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolfenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13710-19-5 | |
| Record name | Tolfenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13710-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolfenamic acid [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tolfenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolfenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolfenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207ºC, 207 - 207.5 °C | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolfenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacokinetics and bioavailability of tolfenamic acid
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tolfenamic Acid
Introduction
This compound, chemically known as N-(2-methyl-3-chlorophenyl) anthranilic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] It is utilized in both human and veterinary medicine for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][3] The therapeutic efficacy of this compound is primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes, key mediators of inflammation and pain.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Profile
The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties, which can vary across different species and routes of administration.
Absorption and Bioavailability
This compound is readily absorbed from the gastrointestinal tract after oral administration.[6] However, the rate and extent of absorption can be influenced by the formulation and the species. The oral bioavailability of this compound is approximately 60-75% in humans, with first-pass metabolism accounting for about 20% of the administered dose.[7][8] In other species, bioavailability varies significantly. For instance, in sheep, oral bioavailability is high at 107%, while in Pekin ducks it is around 48.5%.[1][9] Intramuscular (IM) administration generally results in high bioavailability, reaching 163% in sheep and 78.45% in rainbow trout, suggesting that this route may be more effective in certain species.[9][10]
Peak plasma concentrations (Cmax) are typically reached within 60-90 minutes after oral administration in humans.[6] The time to reach Cmax (Tmax) and the Cmax value itself are dose-dependent and vary by administration route.[1][9]
Distribution
A key characteristic of this compound is its extensive binding to plasma proteins, with reported values averaging 99.7% in humans and 99.48% to 99.74% in various animal species.[1][4][5][7][10] This high degree of protein binding results in a relatively small volume of distribution (Vd). In humans, the steady-state volume of distribution (Vdss) after intravenous (IV) administration is reported as 0.33 L/kg.[4][5] In veterinary species, Vdss values are also generally low, for example, 0.30 L/kg in Pekin ducks and 0.09 L/kg in rainbow trout, indicating limited distribution into tissues.[1][10]
Metabolism
This compound is primarily cleared through hepatic metabolism.[3][4][8] The metabolic process involves hydroxylation and subsequent conjugation to form glucuronides, which are then excreted.[4][5][8] Five distinct metabolites have been identified in urine, including monohydroxylated and carboxylated derivatives.[5] Key hydroxylated metabolites include N-(2-hydroxymethyl-3-chlorophenyl)-anthranilic acid and N-(2-hydroxymethyl-3-chloro-4-hydroxyphenyl)-anthranilic acid.[4][5] The drug also undergoes enterohepatic circulation, which can influence its elimination half-life.[6]
Excretion
The elimination of this compound occurs mainly through extrarenal mechanisms.[4][7] In humans, only about 8.8% of an administered dose is recovered in the urine as the unchanged drug and its glucuronide conjugate.[4][5][7] The majority of the drug is eliminated as metabolites via the kidneys and bile.[3][6] Biliary excretion plays a significant role, with about 18.6% of the total radiolabelled dose recovered in bile in human studies. The elimination half-life (t1/2) is relatively short, ranging from approximately 1-2 hours to 8-13.5 hours in humans depending on the study and formulation.[4][8] The half-life varies considerably among animal species.[1][9][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Bioavailability (F) | ~60-75% | - | [7][8] |
| Tmax (h) | 0.94 - 2.04 | - | [4][5] |
| Cmax (µg/mL) | 11.1 | - | [4][5] |
| t1/2 (h) | 8.01 - 13.50 | 2.5 - 6.1 | [4][5][7] |
| Vd (L/kg) | 1.79 - 3.2 | 0.33 (Vdss) | [4][5] |
| Clearance (CL) | 0.142 - 0.175 L/h/kg | 155 ± 15 mL/min | [4][5][7] |
| Protein Binding | 99.7% | 99.7% | [4][5][7] |
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (Dose: 2 mg/kg)
| Species | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (F) % | Reference |
| Sheep | IV | - | - | - | - | [9] |
| IM | - | - | - | 163 | [9] | |
| SC | - | - | - | 127 | [9] | |
| Oral | - | - | - | 107 | [9] | |
| Pekin Ducks | IV | - | - | 1.72 | - | [1] |
| Oral | 1.00 | 2.25 | 2.13 | 48.52 | [1] | |
| Rainbow Trout | IV | - | - | 3.47 | - | [10] |
| IM | 1.00 | 8.82 | 6.75 | 78.45 | [10] | |
| Oral | 2.00 | 1.24 | 9.19 | 21.48 | [10] | |
| Geese | IV | - | - | 1.73 | - | [11][12] |
| IM | 0.25 | 4.89 | 2.51 | 87.91 | [11][12] | |
| SC | 0.75 | 2.94 | 2.34 | 77.87 | [11][12] | |
| Oral | 1.00 | 2.92 | 2.31 | 76.03 | [11][12] | |
| Goats | IM | - | 1.635 | 2.618 | - | [13] |
| Calves | IV | - | - | 2.5 | - | [14] |
Experimental Protocols
The characterization of this compound's pharmacokinetics relies on robust experimental designs and analytical methods.
Study Design
Pharmacokinetic studies typically employ a crossover design where the same group of subjects (human volunteers or animals) receives the drug via different routes (e.g., intravenous, intramuscular, oral) with a washout period between administrations to avoid carry-over effects.[9][12] For dose-ranging studies, different groups may be assigned to receive varying doses of the drug.[1][9]
Sample Collection
Following drug administration, biological samples are collected at predetermined time points. Blood is the most common matrix, drawn sequentially to capture the drug's concentration-time profile.[1][10][15] Plasma is separated from the blood for analysis. In more detailed studies, urine and bile may also be collected to investigate excretion pathways.[15]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of this compound in biological fluids.[9][10][16]
-
Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile.[17] This is followed by centrifugation, and the supernatant may be evaporated and reconstituted in the mobile phase.[17] Solid-phase extraction can also be used for sample clean-up.[16]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[16][17]
-
Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer) run under isocratic or gradient conditions.[16][17]
-
Detection: UV detection is employed, with the wavelength set around 280-282 nm for optimal sensitivity.[16][17][18]
-
-
Validation: The HPLC method is validated according to established guidelines (e.g., ICH) to ensure linearity, accuracy, precision, selectivity, and robustness.[18] An internal standard, such as caffeine or phenylbutazone, is often used to improve the accuracy and precision of the quantification.[16][17]
Visualizations
Signaling and Metabolic Pathways
This compound's primary mechanism of action involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Its metabolism occurs mainly in the liver.
Caption: Mechanism of action and hepatic metabolism pathway of this compound.
Experimental Workflow
The workflow for a typical pharmacokinetic study is a multi-step process from administration to data analysis.
Caption: Standard experimental workflow for a pharmacokinetic study.
Absorption, Distribution, and Elimination
This diagram illustrates the journey of orally administered this compound through the body.
Caption: Logical relationship of ADME for oral this compound.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by good oral absorption, although bioavailability can be limited by first-pass metabolism and varies across species. Its distribution is largely confined to the vascular compartment due to exceptionally high plasma protein binding. The drug is extensively metabolized in the liver, and its metabolites are excreted through both renal and biliary pathways. The relatively short half-life suggests that for sustained therapeutic effect, multiple daily dosing or modified-release formulations may be necessary. The significant interspecies differences highlighted in this guide underscore the importance of species-specific pharmacokinetic studies in veterinary drug development to establish safe and effective dosing regimens.
References
- 1. Pharmacokinetics of this compound Administered Orally and Intravenously at Different Doses in Pekin Ducks (Anas platyrhynchos domestica) | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tufnil | 200 mg | Tablet | টাফনিল ২০০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. Human pharmacokinetics of this compound, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, bioavailability and plasma protein binding of this compound in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.moswrat.com [books.moswrat.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of this compound: disposition in bile, blood and urine after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of this compound using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
In Vivo Efficacy of Tolfenamic Acid: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, has garnered significant interest for its therapeutic potential beyond its established use in migraine management.[1] A growing body of preclinical in vivo research highlights its efficacy in diverse animal models of disease, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of key in vivo studies, detailing experimental protocols, summarizing quantitative outcomes, and illustrating the underlying molecular mechanisms.
Anti-Inflammatory Activity
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2][3] This activity has been validated in various animal models of inflammation.
Experimental Models of Inflammation
A common model to evaluate anti-inflammatory effects is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. In this model, topical application of TPA induces a localized inflammatory response characterized by edema and cellular infiltration.
One study investigated the synergistic anti-inflammatory effects of this compound and glycyrrhizic acid in this model. The combination treatment resulted in a more potent inhibition of ear edema compared to either compound alone.[4] Another study using the same model found that combining this compound with curcumin also enhanced anti-inflammatory activity and reduced toxicity.[5]
In ruminating calves, a tissue cage model of inflammation has been utilized to study the pharmacodynamics and pharmacokinetics of this compound. Intramuscular administration of this compound demonstrated a dose-dependent inhibition of skin edema and a marked reduction in prostaglandin E2 (PGE2) synthesis in the inflammatory exudate.[6]
Quantitative Data: Anti-Inflammatory Effects
| Animal Model | Treatment | Dose | Outcome | Reference |
| TPA-induced mouse ear edema | This compound | 50-100 mg/kg (oral) | Dose-dependent inhibition of ear edema (35.14% to 51.35% increase in inhibition) | [4] |
| TPA-induced mouse ear edema | This compound + Glycyrrhizic acid | 100 mg/kg TA + 100 mg/kg GA (oral) | Synergistic inhibition of ear edema and reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [4] |
| TPA-induced mouse ear edema | This compound + Curcumin | 100 mg/kg TA + 100 mg/kg Curcumin (oral) | Reduced dermal inflammation, ear edema, and lymphocytic infiltration | [5] |
| Tissue cage model in calves | This compound | 2, 4, 8 mg/kg (intramuscular) | Dose-dependent inhibition of skin edema and marked inhibition of serum TXB2 synthesis | [6] |
Signaling Pathway: Anti-Inflammatory Action
The anti-inflammatory effects of this compound are mediated through the inhibition of the COX pathway and modulation of the NF-κB signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Synergistic effect of this compound and glycyrrhizic acid on TPA-induced skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination use of this compound with curcumin improves anti-inflammatory activity and reduces toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Methodological & Application
Tolfenamic Acid: In Vitro Experimental Protocols for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines.[1] This document provides a comprehensive overview of the in vitro experimental protocols for investigating the effects of this compound on cancer cells. It details methodologies for assessing cell viability, apoptosis, and the modulation of key signaling pathways. The provided protocols are intended to serve as a foundational guide for researchers in cancer biology and drug development.
Introduction
This compound exerts its anti-cancer effects through both cyclooxygenase (COX)-dependent and independent mechanisms.[2][3] Primarily, it is known to inhibit COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins.[4] However, a growing body of evidence highlights its influence on various COX-independent pathways critical to cancer cell proliferation, survival, and angiogenesis.[5] These include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling molecules such as Specificity Protein (Sp) transcription factors, p38 MAPK, NF-κB, and NSAID-activated gene-1 (NAG-1).[3][5][6][7] This document outlines detailed protocols to study these effects in vitro.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| L3.6pl | Pancreatic | 42.3 | Not Specified |
| MIA PaCa-2 | Pancreatic | 68.23 | Not Specified |
| Panc-1 | Pancreatic | 57.50 | Not Specified |
| BE3 | Esophageal | < 100 | Not Specified |
| OE33 | Esophageal | < 100 | Not Specified |
| SKGT5 | Esophageal | < 100 | Not Specified |
Source: Data compiled from multiple studies.[5][8]
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Exposure Time (hours) | Apoptotic Cells (%) | Assay Method |
| MDA-MB-231 | Breast | 50 | 48 | 18.45 | Annexin V/PI Staining |
| MDA-MB-231 | Breast | 100 | 48 | 31.90 | Annexin V/PI Staining |
| KB | Oral | 75 | 48 | Not Specified (Sub-G1 increase) | Flow Cytometry (PI) |
| KB | Oral | 100 | 48 | Not Specified (Sub-G1 increase) | Flow Cytometry (PI) |
Source: Data compiled from multiple studies.[9][10]
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MDA-MB-231, KB)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 5-10% fetal bovine serum and 1% penicillin/streptomycin)[11][12]
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks/plates
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.[12]
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 25, 50, 75, 100 µM).[12] Ensure the final DMSO concentration in the media is consistent across all treatments and controls (typically ≤ 0.1%).[13]
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
After 24 hours of incubation to allow for cell attachment, replace the medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).[8]
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[8]
Cell Viability Assessment (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while dual-positive cells are in late apoptosis or necrosis.[10]
Western Blotting for Protein Expression Analysis
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-p53, anti-p21, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.[12]
Signaling Pathways and Visualizations
This compound modulates several key signaling pathways implicated in cancer progression.
This compound-Induced Sp Protein Degradation
This compound has been shown to induce the proteasome-dependent degradation of Sp1, Sp3, and Sp4 transcription factors.[13] This leads to the downregulation of their target genes, which are involved in cell proliferation, angiogenesis, and survival, such as VEGF, c-Met, and survivin.[5][13]
This compound and p38 MAPK-Mediated Apoptosis
In some cancer cells, such as oral cancer, this compound induces apoptosis through the activation of the p38 MAPK pathway, leading to the depolarization of the mitochondrial membrane potential.[3]
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical experimental workflow for studying the in vitro effects of this compound.
References
- 1. Chemopreventive Properties of this compound: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Apoptotic Effect of this compound in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound induces apoptosis and growth inhibition in head and neck cancer: involvement of NAG-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Preliminary Study of Effects of this compound on Cell Proliferation, Cell Apoptosis, and Intracellular Collagen Deposition in Keloid Fibroblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes: Dissolving Tolfenamic Acid for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class used for its analgesic, anti-inflammatory, and antipyretic properties.[1] In the laboratory, it is a valuable tool for studying inflammation, pain pathways, and as a potential anti-cancer agent.[2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1][4] Like many NSAIDs, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous experimental systems.[5][6]
Proper dissolution and preparation of stable, reproducible solutions are critical for obtaining reliable and accurate experimental results. This document provides detailed protocols for dissolving this compound for various laboratory applications, including in vitro and in vivo studies.
Solubility of this compound
This compound is a white or slightly yellow crystalline powder that is practically insoluble in water but shows good solubility in several organic solvents and dilute alkaline solutions. The solubility can vary based on the solvent, temperature, and pH. The data below summarizes its solubility in common laboratory solvents.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source(s) |
| DMSO (Dimethyl Sulfoxide) | 39 - 52 mg/mL | 149.0 - 198.7 mM | [7][] |
| DMF (Dimethylformamide) | ~59 mg/mL | ~225.5 mM | [7] |
| Ethanol | 11.5 - 44.5 mg/mL² | 43.9 - 170.1 mM | [7][9] |
| Methanol | Soluble | Not Specified | [] |
| Acetone | Soluble | Not Specified | [] |
| Water | < 0.001 mg/mL (< 1 µg/mL) | < 0.004 mM | [] |
| PBS (pH 7.0 - 7.2) | ~0.05 mg/mL | ~0.19 mM | [7][10] |
| 0.1 M NaOH | Soluble (used for prep) | Not Specified | [11] |
| Basic PBS | ~50 mg/mL | ~191.1 mM | [7] |
¹Molar concentration calculated based on a molecular weight of 261.7 g/mol . ²Solubility in ethanol is reported with significant variability, potentially due to differences in temperature or ethanol purity. Researchers should perform pilot tests to confirm solubility for their specific application.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
High-concentration stock solutions are typically prepared in an organic solvent like DMSO for long-term storage and subsequent dilution into aqueous media for experiments.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene or glass vial
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mM stock solution, weigh 13.09 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, sonication in a water bath for 5-10 minutes is recommended to facilitate dissolution.[12] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: For long-term storage (over 1 year), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[12] For short-term use (up to one week), the solution can be stored at 4°C.[12]
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the organic solvent stock is diluted into cell culture media or a buffered solution (e.g., PBS). It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity or other off-target effects.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Sterile cell culture medium or buffered solution (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. For example, to prepare a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is needed.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accuracy, perform a serial dilution.
-
Pipette 990 µL of culture medium into a sterile tube.
-
Add 10 µL of the 50 mM stock solution to create a 500 µM intermediate solution. Vortex gently.
-
Pipette 900 µL of culture medium into a new sterile tube.
-
Add 100 µL of the 500 µM intermediate solution to achieve the final 50 µM concentration.
-
-
Final Solvent Concentration: In this example, the final DMSO concentration is 0.1%. Always calculate the final solvent concentration and run a parallel vehicle control (e.g., medium with 0.1% DMSO) in your experiments.[13]
-
Use Immediately: Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before each experiment.[7]
Protocol 3: Preparation of Formulations for In Vivo Studies
Due to its poor water solubility, in vivo administration of this compound often requires a suspension or a specific vehicle.
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, 0.5% Carboxymethylcellulose sodium (CMC-Na))
-
Homogenizer or sonicator
Procedure (Oral Gavage Suspension):
-
Vehicle Preparation: Prepare the desired vehicle (e.g., 0.5% w/v CMC-Na in sterile water).
-
Suspension: Weigh the required amount of this compound. For a 50 mg/kg dose in a mouse (20 g) with a dosing volume of 0.2 mL, you would need 1 mg of this compound per 0.2 mL of vehicle (a 5 mg/mL suspension).
-
Mixing: Gradually add the this compound powder to the vehicle while vortexing or homogenizing to create a uniform suspension.
-
Administration: Administer the suspension immediately via oral gavage.[14] Ensure the suspension is continuously mixed to prevent settling. For suspension-based formulations, it is recommended to prepare them for immediate use.[12]
Mechanism of Action: COX Inhibition
This compound exerts its primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[15] this compound shows a preference for inhibiting COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions like protecting the stomach lining.[1]
Caption: this compound preferentially inhibits the COX-2 pathway.
Safety Precautions
This compound should be handled as a hazardous material.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the powder should be performed in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preparation, Characterization and Pharmacokinetics of this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Improvement of the water solubility of this compound by new multiple-component crystals produced by mechanochemical methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. iajps.com [iajps.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound | COX | TargetMol [targetmol.com]
- 13. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
Application Notes and Protocols for Tolfenamic Acid Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the calculation and administration of tolfenamic acid in mouse models for various research applications, including oncology, neurodegenerative disease, and inflammation studies.
Data Presentation: this compound Dosages in Mouse Models
The following table summarizes quantitative data on this compound dosages used in different mouse models, compiled from various studies. This information is intended to serve as a starting point for experimental design. Dose optimization is recommended for specific models and research questions.
| Indication | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Reference(s) |
| Alzheimer's Disease | C57BL/6 | 1, 5, 10, 25, 50 | Oral Gavage | Daily or Every other day | Corn Oil | [1] |
| Alzheimer's Disease | APP YAC R1.40 Tg | 5, 50 | Oral Gavage | Daily | Not Specified | [2] |
| Colorectal Cancer | ApcMin/+ | 25, 50 | Oral Gavage | Every other day | 0.5% Methylcellulose | [3] |
| Pancreatic Cancer | Orthotopic Mouse Model | 50 | Not Specified | Not Specified | Not Specified | [4] |
| Ovarian Cancer | Nude Mice (ES-2 xenograft) | 50 | Subcutaneous | Thrice weekly | Not Specified | [5] |
| Breast Cancer | Nude Mice (BT474 xenograft) | 25 | Not Specified | Daily | Not Specified | [6] |
| Esophageal Cancer Chemoprevention | Athymic Nude Mice | 50 | Oral Gavage | Thrice weekly | Corn Oil | [7] |
| Inflammation (Skin) | Not Specified | 50, 100 | Not Specified | Not Specified | Not Specified | [8] |
| Inflammation (General) | Not Specified | 25 | Not Specified | Not Specified | Not Specified | [9] |
| Embryo Transfer | Not Specified | 1 | Subcutaneous | Single injection | Bi-distilled water | [10] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol details the preparation of a this compound suspension in corn oil for oral administration in mice.
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Sterile glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Warming plate or water bath
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Dosage Calculation:
-
Determine the required dose of this compound in mg/kg for your specific study.
-
Weigh the mouse to determine its body weight in kg.
-
Calculate the total amount of this compound needed per mouse:
-
Dose (mg) = Mouse weight (kg) x Desired dosage (mg/kg)
-
-
Determine the desired dosing volume. A typical volume for oral gavage in mice is 5-10 mL/kg. For a 25g mouse, this equates to 0.125-0.250 mL.
-
Calculate the required concentration of the dosing solution:
-
Concentration (mg/mL) = Desired dosage (mg/kg) / Dosing volume (mL/kg)
-
Example: For a 50 mg/kg dose in a 10 mL/kg volume, the concentration is 5 mg/mL.
-
-
-
Preparation of this compound Suspension:
-
Based on the number of mice and doses, calculate the total volume of the suspension needed. It is advisable to prepare a slight excess.
-
In a sterile glass vial, add the calculated amount of this compound powder.
-
Add the required volume of sterile corn oil.
-
To aid in suspension, gently warm the corn oil to approximately 37-40°C before adding it to the this compound. Caution: Do not overheat the oil, as this may degrade the compound or cause adverse effects in the animals[8][11].
-
Vortex the mixture vigorously or use a magnetic stirrer until a uniform suspension is achieved. This compound is poorly soluble in oil, so a suspension is expected. Ensure consistent mixing before each administration to guarantee uniform dosage.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
Protocol 2: Preparation and Administration of this compound via Subcutaneous Injection
This protocol outlines the preparation of a this compound solution for subcutaneous administration. Due to this compound's hydrophobic nature, a co-solvent system is often necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
Dosage Calculation:
-
Follow the steps outlined in Protocol 1 for dosage calculation. The typical volume for subcutaneous injection in mice is up to 10 mL/kg.
-
-
Preparation of this compound Solution:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. The solubility in DMSO is approximately 39 mg/mL.
-
Working Solution: Dilute the stock solution with sterile saline or PBS to the final desired concentration. Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%, and as low as possible) to avoid toxicity.
-
Example Calculation for a 25 mg/kg dose at 10 mL/kg volume (2.5 mg/mL final concentration):
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
To prepare a 1 mL working solution, mix 100 µL of the 25 mg/mL stock with 900 µL of sterile saline. This results in a final DMSO concentration of 10%.
-
-
Vortex the solution thoroughly to ensure it is completely dissolved. If precipitation occurs, further dilution or reformulation may be necessary.
-
-
Subcutaneous Administration:
-
Gently restrain the mouse and lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-cancer and anti-inflammatory effects through multiple pathways. A key mechanism is the COX-independent degradation of Specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4)[2][12]. This degradation is mediated by the activation of caspases[12]. The reduction in Sp proteins leads to the downregulation of their target genes, which are involved in cell proliferation, survival, and angiogenesis, such as cyclin D1, survivin, and VEGF[2][12]. Additionally, this compound can modulate the NF-κB signaling pathway[13][14].
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fada.birzeit.edu [fada.birzeit.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological observations from feeding heated corn oil and heated peanut oil to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. researchgate.net [researchgate.net]
- 11. The effects of fractionated thermally oxidized corn oil on drug-metabolizing enzyme systems in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mechanistic study of the proapoptotic effect of this compound: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Tolfenamic Acid on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolfenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties. Its mechanism of action extends to the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling cascade.[1][2] The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including the transcription of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Consequently, quantifying the effect of this compound on the production of these cytokines is essential for understanding its anti-inflammatory efficacy and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for measuring the effects of this compound on the production of IL-1β, IL-6, and TNF-α in a laboratory setting. The protocols are designed for researchers, scientists, and drug development professionals engaged in immunological and pharmacological research.
Data Presentation
The following table summarizes the quantitative effects of this compound on the lipopolysaccharide (LPS)-induced inflammatory response. The data is derived from studies on various cell lines, including the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 30 | NF-κB Transcriptional Activity | Inhibition | [1] |
| RAW 264.7 | LPS (1 µg/mL) | 50 | NF-κB Transcriptional Activity | Inhibition | [1] |
| HCT116 | TNF-α (10 ng/mL) | 30 | NF-κB Transcriptional Activity | 22.2% Inhibition | [1] |
| HCT116 | TNF-α (10 ng/mL) | 50 | NF-κB Transcriptional Activity | 43.3% Inhibition | [1] |
| HEK293 | TNF-α (10 ng/mL) | 30 | NF-κB Transcriptional Activity | 26.7% Inhibition | [1] |
| HEK293 | TNF-α (10 ng/mL) | 50 | NF-κB Transcriptional Activity | 55.1% Inhibition | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on cytokine production in vitro.
Caption: A general overview of the experimental procedure.
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The diagram below outlines this mechanism.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For experiments, a typical seeding density is 2 x 10⁵ cells/well in a 24-well plate.
This compound Treatment and LPS Stimulation
Materials:
-
This compound (Sigma-Aldrich, T0535 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L4391 or equivalent)
-
Cultured RAW 264.7 cells
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 10, 30, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubate the plates for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis) at 37°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Materials:
-
Mouse IL-1β, IL-6, and TNF-α ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam)
-
Cell culture supernatants from the experiment
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after the treatment period and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit. A general procedure is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate for the recommended time to allow the cytokine to bind to the capture antibody. c. Wash the plate to remove unbound substances. d. Add the detection antibody and incubate. e. Wash the plate again. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. g. Wash the plate. h. Add the substrate solution and incubate until color develops. i. Add the stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mouse IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Primer Sequences (Mouse):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|
| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCTGGAGGCCCCAGTTGA |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol:
-
After the desired incubation time, lyse the cells directly in the culture wells using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the PCR on a real-time PCR instrument with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blotting for NF-κB Signaling Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Antibody Dilutions (Example):
-
Primary antibody (anti-p65, anti-IκBα): 1:1000 dilution in blocking buffer
-
Primary antibody (anti-phospho-p65): 1:500 - 1:1000 dilution in blocking buffer
-
Loading control (anti-β-actin): 1:5000 dilution in blocking buffer
-
Secondary antibody (HRP-conjugated): 1:2000 - 1:5000 dilution in blocking buffer
Protocol:
-
Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the effects of this compound on cytokine production. By employing these methods, researchers can gain valuable insights into the anti-inflammatory mechanisms of this compound, contributing to the broader understanding of its therapeutic potential. The dose-dependent inhibition of the NF-κB pathway by this compound strongly suggests a corresponding reduction in the expression and secretion of key pro-inflammatory cytokines, a hypothesis that can be rigorously tested using the detailed protocols outlined herein.
References
Application Notes: Tolfenamic Acid for Inducing Apoptosis in Cancer Cell Lines
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) traditionally used for treating inflammation, pain, and migraines.[1][2] A growing body of evidence demonstrates its potent anti-cancer properties across various cancer models, including pancreatic, colorectal, oral, thyroid, and head and neck cancers.[1][3][4][5] this compound induces apoptosis (programmed cell death) and inhibits tumor growth through multiple signaling pathways, often in a cyclooxygenase (COX)-independent manner.[2][3][6] This makes it a subject of interest for cancer research and potential therapeutic development.[1] These notes provide an overview of its mechanisms, efficacy data, and protocols for its application in a research setting.
Mechanism of Action
This compound's anti-cancer activity is multifaceted, targeting several key oncogenic and tumor-suppressive pathways to induce apoptosis.[1] Unlike many NSAIDs, its effects are often independent of COX enzyme inhibition.[2][3] The primary mechanisms include:
-
Degradation of Specificity Proteins (Sp): this compound induces the proteasome-dependent degradation of Sp transcription factors, particularly Sp1, Sp3, and Sp4.[2][7][8] These proteins are overexpressed in many cancers and regulate genes critical for cell proliferation, survival, and angiogenesis, such as survivin, Bcl-2, cyclin D1, and Vascular Endothelial Growth Factor (VEGF).[6][7][9] By promoting Sp degradation, this compound effectively downregulates these pro-survival and pro-angiogenic factors.[7][9]
-
Induction of NAG-1: this compound transcriptionally induces the Non-steroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), a member of the TGF-β superfamily.[4][5][10] NAG-1 has well-established pro-apoptotic and anti-tumorigenic activities.[5][11] This induction is a key component of its apoptotic effect in anaplastic thyroid and head and neck cancers.[4][5]
-
Activation of Stress-Related Kinases: The drug activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] Activation of p38 MAPK is linked to loss of mitochondrial membrane potential and subsequent apoptosis.[3]
-
Modulation of NF-κB and p53 Pathways: In colorectal cancer cells, this compound can activate NF-κB transcriptional activity in a p53-dependent manner, leading to apoptosis.[12][13] This involves the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[12]
-
Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by this compound has been linked to the generation of intracellular ROS, which can act as a signaling molecule to promote cell death and activate pro-apoptotic proteins like NAG-1.[4][10]
The interplay of these pathways culminates in the activation of the intrinsic apoptotic cascade, characterized by the loss of mitochondrial membrane potential, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5]
Data Presentation
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Citation |
|---|---|---|---|---|
| KB | Human Oral Cancer | 54.9 | 48 | [3] |
| L3.6pl | Pancreatic Cancer | ~50 | 48 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | ~50 | 48 | [2] |
| Panc-1 | Pancreatic Cancer | ~50 | 48 |[2] |
Note: IC50 values are concentration-dependent and can vary based on experimental conditions and the specific assay used.
Table 2: Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (µM) | Duration (h) | Observed Effects | Citation |
|---|---|---|---|---|
| KB | 75 - 100 | 48 | Increased sub-G1 population, Annexin V positivity, PARP cleavage, loss of mitochondrial membrane potential. | [3] |
| HNSCC Lines | Varies | 24 - 48 | Cleavage of PARP and Caspase-3, increased Annexin V-positive cells. | [5] |
| Colorectal Lines | Varies | - | Downregulation of Bcl-2 and survivin, caspase activation. | [7] |
| Neuroblastoma | 50 | 24 - 48 | Increased Annexin V staining, G0/G1 cell cycle arrest, increased caspase 3/7 activity. | [14] |
| Anaplastic Thyroid | Varies | - | Dose-dependent reduction in viability, induction of NAG-1 expression. | [4][10] |
| Ovarian (ES-2) | 50 | 48 | Decreased expression of Sp proteins, c-Met, and survivin; increased c-PARP. |[15] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the apoptotic effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 25, 50, 75, 100 µM).[3][15] The final DMSO concentration in all wells, including the vehicle control (0 µM), should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (from 6-well plates)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 48 hours).[3]
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Sp1, anti-NAG-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
-
Analysis: Quantify band intensity using densitometry software. Look for an increase in cleaved PARP and cleaved Caspase-3, and a decrease in Sp1 as indicators of this compound-induced apoptosis.[3][5][18]
References
- 1. Chemopreventive Properties of this compound: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of this compound in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. This compound Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression | PLOS One [journals.plos.org]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound induces apoptosis and growth inhibition in anaplastic thyroid cancer: Involvement of nonsteroidal anti-inflammatory drug-activated gene-1 expression and intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and growth inhibition in head and neck cancer: involvement of NAG-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mechanistic study of the proapoptotic effect of this compound: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound inhibits ovarian cancer cell growth and decreases the expression of c-Met and survivin through suppressing specificity protein transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Anticancer activity of this compound in medulloblastoma: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of Tolfenamic Acid in Biological Samples using HPLC
This document provides a detailed guide for the quantification of tolfenamic acid in biological samples, such as plasma, utilizing High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The described HPLC method offers a simple, sensitive, and precise approach for this purpose.[1][3][4]
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from biological matrices. The protocol involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation on a C18 column and detection at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting this compound from plasma samples.[1][3][4][5][6][7]
Materials:
-
Biological sample (e.g., human or animal plasma)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Phenylbutazone or Caffeine)[1][2][3][4][8]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator) or centrifugal vacuum concentrator
-
Reconstitution solution (Mobile Phase)
Procedure:
-
Pipette a known volume of the biological sample (e.g., 100 µL to 500 µL) into a microcentrifuge tube.[1][3][4][5]
-
Add a specified volume of the internal standard solution.
-
Add acetonitrile, typically in a 2:1 or 3:1 ratio to the sample volume, to precipitate proteins.[5]
-
Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.[5]
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for about 10-15 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[1][3][4][6][7]
-
Reconstitute the dried residue in a known, smaller volume of the mobile phase (e.g., 50-100 µL).[1][3]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the HPLC system.
HPLC Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3][4]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | Acetonitrile:10 mM Phosphoric Acid (60:40, v/v)[1][3][4] | Acetonitrile:Water (90:10, v/v), pH 2.5[9][10] | Acetonitrile:0.3% Phosphoric Acid in water (70:30, v/v)[6][7] |
| Flow Rate | 1.1 mL/min[1][3][4] | - | - |
| Column | C18 (250 x 4.6 mm, 5 µm)[1][3][4] | C18[9][10] | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm)[6][7] |
| Detection Wavelength | 280 nm[1][3][4][9][10] | 280 nm[9][10] | 289 nm[6][7] |
| Injection Volume | 20 µL[1][5] | - | - |
| Column Temperature | Ambient or controlled (e.g., 40 °C)[11] | - | - |
| Internal Standard | Phenylbutazone[1][3][4] | - | - |
| Retention Time (this compound) | ~4.3 min (example)[9][10] | - | - |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards to establish a calibration curve.
-
Inject the prepared biological samples.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratios to the calibration curve.
Data Presentation
The following table summarizes the quantitative data from various validated HPLC methods for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Human Plasma[1][3][4] | Trout Plasma[5] | Pig Plasma[6][7] | Veterinary Formulation[11] |
| Linearity Range | 0.2–5.0 µg/mL[1][3][4] | 0.04–80 µg/mL[5] | 0.05–10 µg/mL[6][7] | 400-600 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.999[1][3][4] | > 0.9993[5] | 0.9995[6][7] | 0.9998[11] |
| Limit of Detection (LOD) | 50 ng/mL[1][3][4] | - | 0.05 µg/mL[6][7] | 2.1 µg/mL[11] |
| Limit of Quantification (LOQ) | - | 0.04 µg/mL[5] | 0.1 µg/mL[6][7] | 6.7 µg/mL[11] |
| Recovery | Nearly 100%[1][4] | 91% to 96%[5] | 84.86–100.46%[7] | - |
| Precision (RSD) | < 6% (Within-day and between-day)[1][3][4] | ≤ 6.70% (Intra-day and inter-day)[5] | - | - |
Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound in biological samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics, bioavailability and plasma protein binding of this compound in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, Characterization and Pharmacokinetics of this compound-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of this compound using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 10. Analysis of this compound using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Troubleshooting & Optimization
Technical Support Center: Tolfenamic Acid in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tolfenamic acid in cell culture experiments. The primary focus is to address and overcome the common issue of its precipitation in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is practically insoluble in water and aqueous solutions under neutral pH conditions.[1][][3][4] Cell culture media are aqueous-based, typically buffered to a physiological pH of around 7.2-7.4. When a concentrated stock of this compound, usually dissolved in an organic solvent like DMSO, is diluted into the media, the dramatic change in solvent polarity causes the drug's solubility to drop sharply, leading to precipitation. This is a common issue for hydrophobic compounds.[5][6]
Q2: What is the best organic solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][][3][7] It offers high solubility for the compound. Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, but DMSO is generally preferred for its solubility and compatibility with cell culture at low final concentrations.[3][7]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, the sensitivity to DMSO can vary greatly between cell types. It is crucial to run a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure that the observed effects are from the this compound and not the solvent.[7] For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.
Q4: Can I prepare a large batch of media containing this compound and store it for later use?
This is not recommended.[7] this compound is unstable in aqueous solutions for extended periods and can precipitate out of solution over time, especially during storage at 4°C. Always prepare fresh working solutions of this compound in your culture medium immediately before treating your cells.
Q5: How does the pH of the medium affect the solubility of this compound?
This compound is an acidic compound. Its solubility in aqueous solutions is highly pH-dependent. It is practically insoluble in acidic conditions but its solubility increases significantly in basic (alkaline) solutions.[3][7][8] While cell culture media must be maintained at a physiological pH (around 7.4) for cell viability, understanding this property is key to its behavior. The standard bicarbonate buffering system in most media maintains a pH where this compound has very low intrinsic solubility.
Quantitative Data Summary
The solubility of a compound is critical for designing experiments. The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 39 - 52 mg/mL | ~149 - 198.7 mM | [1][][7] |
| Dimethyl Formamide (DMF) | 59 mg/mL | ~225.5 mM | [7] |
| Ethanol | 11.5 mg/mL | ~43.9 mM | [7] |
Table 2: Solubility in Aqueous Solutions
| Solution | Approximate Solubility (mg/mL) | Conditions | Source |
| Water | < 1 mg/mL (practically insoluble) | Neutral pH | [1][][4] |
| PBS (pH 7.0) | ~0.05 mg/mL | pH 7.0 | [7] |
| Basic Aqueous Solution | ~50 mg/mL | Acidic PBS | [7] |
Troubleshooting Guide
Encountering precipitation can be frustrating. The following guide provides a systematic approach to identify and solve the issue.
Problem: I observed a precipitate in my culture medium after adding this compound.
Below is a logical workflow to diagnose the cause of precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CN102908311A - this compound injection and preparation method and application thereof - Google Patents [patents.google.com]
Tolfenamic acid degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of tolfenamic acid. The information is designed to assist in designing and troubleshooting experiments related to the stability of this non-steroidal anti-inflammatory drug (NSAID).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to photodegradation and oxidative degradation.[1] While some studies indicate stability under hydrolytic and thermal stress conditions, the stability is highly dependent on the specific experimental parameters such as pH, temperature, and duration of exposure.[1]
Q2: What factors have the most significant impact on the stability of this compound?
A2: The key factors influencing this compound stability are:
-
Light Exposure: this compound is photosensitive and degrades upon exposure to UV and sunlight.[2]
-
pH: The rate of photodegradation is pH-dependent. The cationic form, present at lower pH, is more susceptible to hydrolysis than the anionic form at higher pH. This compound exhibits its highest stability in the pH range of 5.0-7.0.[2]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can induce degradation.[1]
-
Solvents: The choice of solvent can affect the rate of photodegradation. The degradation rate tends to increase with the solvent's dielectric constant and acceptor number, while it decreases with increased viscosity.[2]
Q3: What are the known degradation products of this compound?
A3: Photodegradation of this compound can lead to the formation of several by-products, including quinone imines, which have been associated with increased toxicity.[3] Other identified photoproducts result from processes like ring-cleavage, bond-cleavage, oxidation-reduction, and dechlorination.[2] In vivo, this compound is metabolized into several oxidative metabolites which are then conjugated with beta-D-glucuronic acid.[4]
Q4: How can I prevent the degradation of this compound in my formulations?
A4: Several strategies can be employed to enhance the stability of this compound:
-
Light Protection: Store all solutions and solid forms of this compound in light-resistant containers, such as amber-colored vials, or by using UV-filtered plastic containers.[3]
-
pH Control: Maintain the pH of aqueous formulations within the optimal stability range of 5.0-7.0.[2]
-
Use of Antioxidants: Incorporate antioxidants like ascorbic acid, tocopherol, butylated hydroxyanisole (BHA), or butylated hydroxytoluene (BHT) into formulations to mitigate oxidative degradation.
-
Inert Atmosphere: For oxygen-sensitive formulations, packaging under an inert gas like nitrogen can prevent oxidation.[3]
-
Formulation with Stabilizers:
-
Solid Dispersions: Creating solid dispersions with polymers like polyvinylpyrrolidone (PVP) can stabilize the amorphous form of this compound and improve its dissolution rate.
-
Encapsulation: Encapsulating this compound in systems like cyclodextrins or solid lipid nanoparticles (SLNs) can offer physical protection from environmental factors and improve stability.
-
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While specific incompatibility studies with a wide range of excipients are not extensively detailed in the provided search results, general principles of drug-excipient compatibility should be followed. Given its susceptibility to oxidation, care should be taken with excipients that may contain reactive peroxides or metal ion impurities that can catalyze oxidation. Preformulation compatibility studies are always recommended.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution during experiments.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Work under low-light conditions or use amber-colored glassware. Wrap containers in aluminum foil to protect from light. |
| Incorrect pH | Measure the pH of your solution. Adjust the pH to the optimal stability range of 5.0-7.0 using appropriate buffers. |
| Oxidation | De-gas solvents to remove dissolved oxygen. Consider preparing solutions under an inert atmosphere (e.g., nitrogen). If compatible with your experimental design, add a suitable antioxidant. |
| Reactive Solvent | If photodegradation is suspected, consider using a solvent with lower polarity or higher viscosity, as this has been shown to decrease the degradation rate. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | Ensure all samples, including controls, are subjected to the same, controlled light conditions. Utilize a photostability chamber with calibrated light sources (as per ICH Q1B guidelines). |
| Temperature Fluctuations | Use a calibrated, temperature-controlled incubator or oven for thermal stability studies. Monitor and record the temperature throughout the experiment. |
| Inconsistent Sample Preparation | Follow a standardized and detailed protocol for sample preparation to ensure uniformity across all samples. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for stability-indicating properties. Ensure the method can separate the intact drug from all potential degradation products. Check for instrument drift and perform regular system suitability tests. |
Issue 3: Formation of unexpected peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Contamination | Analyze a blank (solvent without this compound) to check for impurities from the solvent or sample container. Ensure all glassware is scrupulously clean. |
| New Degradation Product | If the peak appears consistently in stressed samples but not in the control, it is likely a degradation product. Use techniques like LC-MS to identify the mass of the unknown peak and elucidate its structure. |
| Excipient Interaction | If working with a formulation, analyze the excipients alone under the same stress conditions to see if they contribute to the unknown peak. |
Data Presentation
Table 1: Influence of pH on the Photodegradation Rate of this compound in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Stability |
| 2.0 | 6.94 x 10⁻² | Low |
| 3.0 | Higher than at pH 2.0 (maximum degradation rate) | Very Low |
| 5.0 - 7.0 | Very low rate constants observed | High |
| 12.0 | 0.65 x 10⁻² | Moderate |
Data synthesized from a kinetic study on the photodegradation of this compound. The study indicates that the cationic form is more susceptible to acid hydrolysis.[2]
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 1N HCl at 70°C for 6 hours | Stable |
| Base Hydrolysis | 1N NaOH at 70°C for 6 hours | Stable |
| Neutral Hydrolysis | Water at 70°C for 6 hours | Stable |
| Oxidative Degradation | Not specified, but susceptible | Degradation observed |
| Photolytic Degradation | Direct sunlight for 4 days | Stable (in this specific study) |
| Thermal Degradation | 80°C for 9 hours | Stable (in this specific study) |
This data is from a single stability-indicating RP-HPLC method development study. It's important to note that "stable" in this context means no significant degradation was observed under these specific conditions, and susceptibility to degradation can be highly dependent on the experimental setup.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound in accordance with ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation to identify degradation products and establish stability-indicating analytical methods.[5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and methylene chloride) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix the stock solution with 1N HCl.
- Incubate at 60-80°C and monitor for degradation over several hours (e.g., 2, 4, 6, 8 hours).
- After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis:
- Mix the stock solution with 1N NaOH.
- Incubate at 60-80°C and monitor for degradation over several hours.
- After incubation, cool and neutralize with 1N HCl.
-
Oxidative Degradation:
- Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Keep the solution at room temperature and monitor for degradation over several hours to days.
-
Thermal Degradation (Solid State):
- Place a thin layer of solid this compound powder in a petri dish.
- Expose to a high temperature (e.g., 80°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
- After exposure, dissolve the powder in a suitable solvent for analysis.
-
Photostability:
- Expose a solution of this compound (in a photostable container like a quartz cuvette) and a thin layer of solid powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
- Simultaneously, keep control samples protected from light at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Sunfire ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and ammonium dihydrogen orthophosphate buffer (10 mmol, pH 2.5) in a ratio of 80:20 v/v.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 205 nm.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study) and a standard solution of this compound.
-
Record the chromatograms and determine the retention times and peak areas of this compound and any degradation products.
-
Calculate the percentage of degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photolysis of this compound in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound degradation by direct photolysis and the UV-ABC/H2O2 process: factorial design, kinetics, identification of intermediates, and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and 1H NMR spectroscopic characterization of phase II metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with tolfenamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolfenamic acid. Inconsistent experimental results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors:
-
Poor Solubility and Stability: this compound is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media and inaccurate concentrations.[1][2] Its stability can also be affected by pH and light exposure.[3][4]
-
Cell-Type Specific Effects: The biological effects of this compound can vary significantly between different cell lines. For example, its anti-inflammatory activity through NF-κB signaling is observed in some cancer cell lines (HCT116, HEK293) but not in others (HT-29).[5][6][7]
-
Dual Role in Signaling Pathways: this compound can have opposing effects on certain signaling pathways depending on the cellular context. For instance, it can activate NF-κB in the absence of inflammatory stimuli but suppress it in their presence.[5][7][8][9]
-
COX-Dependent and Independent Mechanisms: While this compound is a known cyclooxygenase (COX) inhibitor, many of its anti-cancer effects are mediated through COX-independent pathways, such as the degradation of Specificity Protein (Sp) transcription factors.[10][11] Variability in the expression or activity of these alternative targets can lead to inconsistent results.
Q2: I am observing unexpected cytotoxicity or a lack of efficacy in my cell culture experiments. What should I check?
A2: If you are encountering issues with cytotoxicity or efficacy, consider the following:
-
Solvent Concentration: this compound is often dissolved in DMSO for in vitro studies. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all experiments. A vehicle control (medium with the same concentration of DMSO as the treated wells) is crucial.
-
Drug Concentration and Incubation Time: The effects of this compound are dose- and time-dependent.[12][13] It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental endpoint.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, the IC50 values for pancreatic cancer cell lines L3.6pl, MIA PaCa-2, and Panc1 were found to be 42.3 µM, 68.23 µM, and 57.50 µM, respectively.[10]
-
Precipitation of the Compound: Due to its low aqueous solubility, this compound may precipitate out of the cell culture medium, especially at higher concentrations and over longer incubation times. Visually inspect your culture plates for any signs of precipitation.
Q3: How should I prepare and store this compound solutions for my experiments?
A3: Proper preparation and storage of this compound solutions are critical for reproducible results.
-
Stock Solutions: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[14] A stock solution in DMSO can be prepared at a concentration of up to 52 mg/mL (198.7 mM).[15] It is recommended to store stock solutions at -20°C.
-
Working Solutions: For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. To avoid precipitation, ensure thorough mixing.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is challenging. The solubility in PBS (pH 7.0) is very low (approximately 0.05 mg/mL).[14] It is not recommended to store aqueous solutions for more than one day.[14]
Troubleshooting Guides
Issue 1: Variability in NF-κB Inhibition/Activation
Symptoms:
-
Inconsistent inhibition of TNF-α or LPS-induced NF-κB activity.
-
Unexpected activation of NF-κB at baseline.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Dual effect of this compound on NF-κB. | Be aware that this compound can activate NF-κB in the absence of an inflammatory stimulus, while inhibiting it in the presence of stimuli like TNF-α or LPS.[5][7][8][9] Design experiments with appropriate controls for both basal and stimulated conditions. |
| Cell-line specific responses. | The effect of this compound on NF-κB is cell-type dependent. For example, it does not inhibit TNF-α-induced NF-κB activation in HT-29 cells.[5][6][7] If possible, test your hypothesis in multiple cell lines. |
| Dose-dependent effects. | The inhibition of NF-κB by this compound is dose-dependent.[5][7] Perform a dose-response curve to identify the optimal inhibitory concentration for your specific cell line and stimulus. |
Issue 2: Inconsistent Anti-Cancer Effects (Cell Viability, Apoptosis)
Symptoms:
-
Variable IC50 values across experiments.
-
Inconsistent induction of apoptosis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor solubility leading to inaccurate dosing. | Prepare fresh dilutions from a DMSO stock for each experiment. Ensure complete dissolution in the culture medium and visually inspect for precipitation. |
| Differential expression of Sp transcription factors. | This compound's anti-cancer effects are often mediated by the degradation of Sp1, Sp3, and Sp4.[10][11][16] The basal expression levels of these transcription factors can vary between cell lines, influencing the response to the drug. Consider assessing the baseline levels of Sp proteins in your cells. |
| Time-dependent effects on cell viability. | The cytotoxic effects of this compound can be time-dependent.[12] Ensure that your endpoint measurements are taken at a consistent and appropriate time point, determined through a time-course experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 39 mg/mL | [14] |
| Dimethylformamide (DMF) | 59 mg/mL | [14] |
| Ethanol | 11.5 mg/mL | [14] |
| PBS (pH 7.0) | ~0.05 mg/mL | [14] |
| Water | Practically insoluble | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| L3.6pl | Pancreatic | 42.3 | [10] |
| MIA PaCa-2 | Pancreatic | 68.23 | [10] |
| Panc1 | Pancreatic | 57.50 | [10] |
| Panc-1 (TFA-PLGA np) | Pancreatic | 120 | [17] |
| Free TFA (in Panc-1) | Pancreatic | 372 | [17] |
Table 3: Pharmacokinetic Parameters of this compound in Different Animal Models (2 mg/kg dose)
| Animal Model | Route | T½ (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference |
| Pekin Ducks | IV | 1.72 | - | - | [18] |
| Pekin Ducks | Oral | - | 2.25 | 48.52 | [1] |
| Geese | IV | 1.73 | - | - | [19] |
| Geese | IM | 2.51 | 4.89 | 87.91 | [19] |
| Geese | SC | 2.34 | 2.94 | 77.87 | [19] |
| Geese | Oral | 2.31 | 2.92 | 76.03 | [19] |
| Goats | IV | 1.60 | - | - | [20] |
| Goats | IM | - | 1.77 | 64.46 | [20] |
| Goats | SC | - | 1.22 | 55.43 | [20] |
| Goats | Oral | - | 0.30 | 19.46 | [20] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including the vehicle control. Replace the old medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Sp1 Degradation
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Sp1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the Sp1 signal to the loading control.
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling [biomolther.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A mechanistic study of the proapoptotic effect of this compound: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Preliminary Study of Effects of this compound on Cell Proliferation, Cell Apoptosis, and Intracellular Collagen Deposition in Keloid Fibroblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacokinetics of this compound after different administration routes in geese (Anser cygnoides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of this compound in goats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of tolfenamic acid polymorphs on experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolfenamic acid and its polymorphs. Understanding and controlling polymorphism is critical as it can significantly impact experimental outcomes, including dissolution rate, bioavailability, and stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, with a focus on problems related to its polymorphic forms.
| Issue/Observation | Potential Cause Related to Polymorphism | Recommended Action(s) |
| Unexpected Crystal Color (Yellow instead of White) | You have likely crystallized the metastable Form II polymorph, which is yellow, instead of the stable Form I, which is white.[1] The color difference is attributed to extended conjugation in the molecular structure of Form II.[1] | 1. Confirm Polymorphic Form: Use analytical techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the polymorph. 2. Modify Crystallization Conditions: To obtain Form I (white), recrystallize this compound from an absolute ethanol solution with slow cooling.[1] To obtain Form II (yellow), use rapid cooling of a boiling ethanolic (96%) solution in an ice bath.[1] |
| Inconsistent Dissolution Profiles Between Batches | Different batches may contain varying ratios of polymorphs. Polymorphs can have different solubilities and dissolution rates, which directly impacts bioavailability.[2][3] Generally, metastable forms have higher solubility.[3] | 1. Characterize Each Batch: Perform XRPD and DSC on each batch to determine the polymorphic composition. 2. Control Crystallization Process: Strictly control crystallization parameters such as solvent, temperature, and cooling rate to ensure consistent production of the desired polymorph.[2] 3. Perform Dissolution Testing: Conduct comparative dissolution studies on different batches to correlate polymorphic form with dissolution behavior. |
| Changes in Physical Properties (e.g., caking, altered flow) Upon Storage | This may indicate a polymorphic transformation from a metastable form (e.g., Form II) to a more stable form (e.g., Form I) over time.[2] This is a common issue for metastable polymorphs.[2] | 1. Monitor Stability: Conduct stability studies under controlled temperature and humidity, periodically analyzing the polymorphic form using XRPD. 2. Control Storage Conditions: Store in a well-closed container, protected from light, at 2–8°C to minimize the risk of transformation.[1] |
| Difficulty Reproducing Published Experimental Results | The original experiment may have used a different polymorph of this compound than the one you are using. The physical and chemical properties of different polymorphs can affect dosage form performance and manufacturing reproducibility.[2] | 1. Identify the Polymorph Used: If possible, contact the authors of the publication to inquire about the specific polymorph they used. 2. Characterize Your Material: Thoroughly characterize your starting material to understand which polymorph you have. 3. Attempt to Produce the Other Polymorph: If you suspect a different polymorph was used, try to synthesize it using the methods described in the "Experimental Protocols" section below. |
Frequently Asked Questions (FAQs)
Q1: What are the most common polymorphs of this compound and how do they differ?
A1: The two most common and well-studied polymorphs of this compound are Form I and Form II.[1][4] They are conformational polymorphs, meaning the primary difference lies in the dihedral angle between the phenyl rings of the molecule.[4] This structural difference leads to distinct physicochemical properties, as summarized in the table below. At least nine polymorphs have been identified in total.[5][6]
Q2: Which polymorph of this compound is more stable?
A2: Form I is the thermodynamically stable form at room temperature.[5] Form II is a metastable polymorph, meaning it is less stable and can convert to Form I over time or under certain conditions, such as in solution.[2][5] At low temperatures, the order of stability is reported to be II > IX > I.[5]
Q3: How can I differentiate between Form I and Form II in the lab?
A3: The most straightforward visual cue is color: Form I is white, while Form II is yellow.[1][4] For definitive identification, X-Ray Powder Diffraction (XRPD) is considered the gold standard, as each polymorph has a unique diffraction pattern.[1] Differential Scanning Calorimetry (DSC) can also be used, as the two forms exhibit different melting points and may show solid-solid phase transformations at specific temperatures.[5]
Q4: Does the choice of polymorph affect the bioavailability of this compound?
A4: Yes, the choice of polymorph can significantly impact bioavailability.[2][3] Different polymorphs have different solubilities and dissolution rates.[3] A polymorph with higher solubility will generally dissolve faster in the gastrointestinal tract, leading to quicker absorption and potentially higher bioavailability.[3] This is a critical consideration in drug development and formulation.
Q5: What are the recommended storage conditions for this compound to prevent polymorphic changes?
A5: To minimize the risk of polymorphic transformation, especially from a metastable to a stable form, it is recommended to store this compound in a well-closed container, protected from light, at a refrigerated temperature of 2–8°C.[1]
Data Presentation: Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Form IX |
| Color | White[1][4] | Yellow[1][4] | Colorless to Pale Yellow[7] |
| Crystal System | Monoclinic[4] | Monoclinic[4] | Monoclinic |
| Space Group | P2₁/c[4] | P2₁/n[4] | P2₁/c |
| Melting Point (°C) | ~212 °C[5] | Converts to Form I at ~144 °C[5] | Converts to Form I at ~135 °C[5] |
| Relative Stability at Room Temp. | Most Stable[5] | Metastable[5] | Metastable[5][6] |
| Dihedral Angle (Phenyl Rings) | 72.82°[4] | 44.34°[4] | N/A |
| Crystal Lattice Energy | Lower than Form II | 6.7 ± 1.2 kJ mol⁻¹ higher than Form I | N/A |
Experimental Protocols
Preparation of this compound Polymorphs
Preparation of Form I (White):
-
Dissolve this compound in absolute ethanol to create a saturated solution.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting white, needle-like crystals of Form I.[4]
Alternative Method:
-
Recrystallize this compound from an absolute ethanol solution with gradual cooling.[1]
Preparation of Form II (Yellow):
-
Dissolve this compound in 96% ethanol by heating to boiling to create a saturated solution.
-
Rapidly cool the hot solution in an ice bath ("crash-cooling").[1][5]
-
Collect the resulting yellow crystals of Form II.
Characterization Techniques
X-Ray Powder Diffraction (XRPD):
-
Gently grind a small sample of the this compound crystals to a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Acquire the diffraction pattern over a suitable 2θ range (e.g., 5-40°).
-
Compare the resulting diffractogram with reference patterns for Form I, Form II, and other known polymorphs to identify the crystalline form(s) present.
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25-250 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for thermal events such as melting endotherms and solid-solid phase transformations, which are characteristic of specific polymorphs.[5]
Visualizations
References
- 1. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling [biomolther.org]
- 2. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic Effect of this compound in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
How to minimize the toxicity of tolfenamic acid in cell culture
Welcome to the technical support center for researchers utilizing tolfenamic acid in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize toxicity and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture.
Problem 1: Excessive cell death observed even at low concentrations.
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 5 µM to 200 µM) and identify the IC50 value (the concentration that inhibits 50% of cell viability).[1] For normal cells, such as HaCaT keratinocytes, minimal cytotoxicity is observed up to 100 µM.[1]
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and does not affect cell viability on its own. Always include a vehicle control (medium with solvent only) in your experiments.
Possible Cause 3: Sub-optimal cell culture conditions.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before adding this compound. Stressed or confluent cells can be more susceptible to drug-induced toxicity. Maintain optimal culture conditions, including temperature, CO2 levels, and humidity.
Problem 2: Inconsistent or unexpected results between experiments.
Possible Cause 1: Variability in drug preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment, or if using a frozen stock, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. We recommend preparing a high-concentration stock solution (e.g., 50 mM in DMSO) and then diluting it to the final working concentration in the culture medium immediately before use.[2]
Possible Cause 2: Fluctuation in cell passage number.
-
Solution: Cell characteristics can change with increasing passage number. Use cells within a consistent and low passage number range for all your experiments to ensure reproducibility.
Possible Cause 3: Assay-dependent variability.
-
Solution: The choice of cell viability assay can influence results. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell number. Consider using multiple assays to confirm viability, such as trypan blue exclusion (for cell membrane integrity) or a crystal violet assay (for cell number).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cancer cells?
A1: this compound induces apoptosis (programmed cell death) in various cancer cell lines.[3][4][5] This is often mediated through cyclooxygenase (COX)-independent pathways.[2] Key mechanisms include:
-
Induction of NAG-1: this compound upregulates the Non-steroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), which has pro-apoptotic properties.[3][4][5][6]
-
Generation of Reactive Oxygen Species (ROS): The drug can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.[5][6]
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, a key event in the apoptotic cascade.[4]
-
NF-κB Activation: In some cancer cells, this compound can activate the NF-κB pathway, which, contrary to its usual pro-survival role, can contribute to apoptosis in this context.[7]
Q2: How can I minimize the toxic effects of this compound on normal (non-cancerous) cells in my co-culture experiments?
A2: this compound has been shown to be less toxic to normal cells compared to cancer cells.[8][9] To minimize off-target effects:
-
Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration of this compound that elicits the desired effect on cancer cells while having a minimal impact on normal cells. Studies have shown minimal cytotoxicity to normal keratinocytes (HaCaT) at concentrations up to 100 µM.[1]
-
Optimize treatment duration: Limit the exposure time of the co-culture to this compound to the minimum required to achieve the experimental goal.
-
Consider antioxidants: Since ROS generation is a mechanism of this compound's action, the addition of an antioxidant like N-acetylcysteine (NAC) could potentially mitigate some of the toxic effects.[10] However, this should be carefully validated as it might also interfere with the drug's anti-cancer activity.
Q3: What are the recommended concentrations of this compound to use in cell culture?
A3: The effective concentration of this compound is highly cell-line dependent. Below is a summary of concentrations used in various studies. It is essential to determine the optimal concentration for your specific cell line through a dose-response curve.
| Cell Line Type | Cell Line | Effective Concentration Range (µM) | Observed Effect | Reference |
| Head and Neck Cancer | KB, SNU-1041, SNU-1066, SNU-1076 | 50 - 200 | Reduced cell viability, apoptosis | [1] |
| Anaplastic Thyroid Cancer | FRO, ARO, 8505C | 50 - 150 | Reduced cell viability, apoptosis | [6] |
| Breast Cancer | MDA-MB-231 | 50 - 100 | Decreased cell viability, apoptosis | [11][12] |
| Pancreatic Cancer | Panc1, L3.6pl, MiaPaCa-2 | 25 - 75 | Growth inhibition | [13] |
| Normal Keratinocytes | HaCaT | < 100 | Minimal cytotoxicity | [1] |
| Normal Pancreatic | hTERT-HPNE | 25 - 75 | Limited response | [13] |
| Keloid Fibroblasts | KFs | 550 | Decreased cell proliferation, apoptosis | [14] |
Q4: How should I prepare and store this compound for cell culture experiments?
A4:
-
Preparation: this compound is sparingly soluble in water. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. A common stock concentration is 50 mM.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Usage: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the medium is not toxic to your cells (generally below 0.1%).
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. The concentration range should be wide enough to encompass both minimal and maximal effects (e.g., 0, 5, 10, 30, 50, 70, 100, 150, 200 µM).[1] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
2. Protocol for Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Caption: Troubleshooting workflow for excessive cell death with this compound.
References
- 1. This compound Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and growth inhibition in head and neck cancer: involvement of NAG-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis and Growth Inhibition in Head and Neck Cancer: Involvement of NAG-1 Expression | PLOS One [journals.plos.org]
- 5. This compound induces apoptosis and growth inhibition in anaplastic thyroid cancer: Involvement of nonsteroidal anti-inflammatory drug-activated gene-1 expression and intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. A mechanistic study of the proapoptotic effect of this compound: involvement of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and organismal toxicity of the anti-cancer small molecule, this compound: a pre-clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 10. mdpi.com [mdpi.com]
- 11. Apoptotic effect of this compound on MDA-MB-231 breast cancer cells and xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. The Preliminary Study of Effects of this compound on Cell Proliferation, Cell Apoptosis, and Intracellular Collagen Deposition in Keloid Fibroblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Tolfenamic acid interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from tolfenamic acid in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with our laboratory assays?
A: While direct studies on this compound interference are limited, there is substantial evidence that other non-steroidal anti-inflammatory drugs (NSAIDs) with similar chemical structures can interfere with various laboratory assays, particularly immunoassays. Therefore, it is prudent to consider the potential for interference from this compound in your experiments.
Q2: Which types of assays are most likely to be affected by this compound?
A: Immunoassays, especially competitive binding assays used in urine drug screening, are the most susceptible to interference from NSAIDs.[1][2][3] There is documented evidence of other NSAIDs causing false-positive results for benzodiazepines, cannabinoids, and barbiturates.[1][3][4][5][6] Given its structural similarity to mefenamic acid, which has been reported to cause false-negatives for amphetamines, caution is warranted.[7]
Q3: What is the mechanism of interference?
A: The primary mechanism of interference in immunoassays is cross-reactivity. This occurs when the chemical structure of the interfering substance, in this case, potentially this compound or its metabolites, is similar enough to the target analyte to be recognized and bound by the assay's antibodies. This can lead to a false-positive result. In some cases, the interfering substance may also hinder the binding of the target analyte, leading to a false-negative result.
Q4: Are there specific immunoassays known to be affected by NSAIDs?
A: Yes, studies have shown that certain immunoassays are more prone to NSAID interference. For instance, tolmetin, another NSAID, has been shown to cause significant interference in EMIT (Enzyme Multiplied Immunoassay Technique) assays for drugs of abuse.[4][8] Additionally, a potential for false-positive results in the TDx (Fluorescence Polarization Immunoassay) benzodiazepine assay has been noted for several NSAIDs.[4][8]
Troubleshooting Guides
Issue 1: Unexpected Positive Result in a Urine Drug Screen
Symptom: A sample from a subject known to be taking this compound tests positive for a drug of abuse (e.g., benzodiazepines, cannabinoids) in an initial immunoassay screen, when no such drug use is expected.
Possible Cause: Cross-reactivity of this compound or its metabolites with the antibodies used in the immunoassay.
Troubleshooting Steps:
-
Review Subject's Medication: Confirm that the subject has been taking this compound and document the dosage and last time of administration.
-
Consult Assay Manufacturer's Documentation: Review the package insert or technical data sheet for the specific immunoassay kit to check for any known cross-reactivity with this compound or other NSAIDs.
-
Perform Confirmatory Testing: Do not report the result as positive based on the initial screen alone. A more specific confirmatory test, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), must be performed. These methods separate compounds based on their physical and chemical properties and are highly unlikely to produce a false-positive result due to this compound.
-
Analyze a Blank Sample: If possible, analyze a drug-free urine sample spiked with this compound at a relevant concentration to see if it produces a positive result with the screening assay.
Issue 2: Inconsistent or Unexpectedly Low Analyte Concentration
Symptom: The concentration of a target analyte in a sample from a subject taking this compound is lower than expected or inconsistent across different assays.
Possible Cause: this compound may be interfering with the assay, potentially leading to a false-negative or suppressed result. Mefenamic acid, a structurally similar NSAID, has been associated with false-negative results for amphetamines.[7]
Troubleshooting Steps:
-
Evaluate the Assay Principle: Understand the methodology of the assay being used. Interference can occur at various steps, including antibody binding or signal generation.
-
Consider an Alternative Assay: If possible, re-test the sample using an assay with a different principle of detection or different antibodies.
-
Sample Dilution: Analyze a series of dilutions of the sample. If the interference is concentration-dependent, this may help to mitigate the effect.
-
Confirmatory Testing: As with false positives, utilize a confirmatory method like GC-MS or LC-MS to obtain an accurate quantification of the target analyte.
Data on NSAID Interference in Immunoassays
The following table summarizes documented instances of interference by NSAIDs in common immunoassays. While direct data for this compound is not available, the information on structurally related compounds provides a basis for potential cross-reactivity.
| Interfering NSAID | Assay Type | Target Analyte | Observed Effect | Reference |
| Ibuprofen | Immunoassay | Cannabinoids | False Positive | [3][9] |
| Ibuprofen | Immunoassay | Barbiturates | False Positive | [3] |
| Ibuprofen | Immunoassay | PCP (Phencyclidine) | False Positive | [3] |
| Naproxen | Immunoassay | Cannabinoids | False Positive | [3][9] |
| Naproxen | Immunoassay | Barbiturates | False Positive | [3] |
| Tolmetin | EMIT | Multiple Drugs of Abuse | Instrument Error / False Negative | [4][8] |
| Fenoprofen | TDx | Benzodiazepines | Potential False Positive | [4][8] |
| Flurbiprofen | TDx | Benzodiazepines | Potential False Positive | [4][8] |
| Indomethacin | TDx | Benzodiazepines | Potential False Positive | [5] |
| Ketoprofen | TDx | Benzodiazepines | Potential False Positive | [5] |
| Mefenamic Acid | Immunoassay | Amphetamines | False Negative | [7] |
Experimental Protocols
Protocol 1: Confirmatory Analysis using GC-MS for Suspected False-Positive Immunoassay Results
Objective: To confirm or rule out the presence of a specific drug of abuse in a urine sample that tested positive in an initial immunoassay screen and is from a subject taking this compound.
Methodology:
-
Sample Preparation:
-
An aliquot of the urine sample is taken.
-
An internal standard (a deuterated analog of the target analyte) is added to the sample.
-
The sample undergoes hydrolysis (if necessary to free conjugated drugs) followed by liquid-liquid extraction or solid-phase extraction to isolate the drug from the urine matrix.
-
The extracted sample is then derivatized to improve its volatility and chromatographic properties.
-
-
Gas Chromatography (GC):
-
The prepared sample is injected into the GC system.
-
The GC column separates the different compounds in the sample based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometry (MS):
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The MS ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
The retention time and the mass spectrum of the analyte in the sample are compared to those of a certified reference standard.
-
The presence of the drug is confirmed if both the retention time and the mass spectrum match the standard. Quantification is performed by comparing the response of the analyte to the internal standard.
-
Visualizations
Caption: Mechanism of this compound interference in a competitive immunoassay.
Caption: Workflow for troubleshooting a suspected false-positive immunoassay result.
References
- 1. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. | Semantic Scholar [semanticscholar.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. evokewellnessma.com [evokewellnessma.com]
- 7. Internal Medicine Pharmacotherapy: False-positives in urine drug screening caused by medications [hughesmedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. 10 Medications That Can Cause a False Positive on a Drug Test | PharmacyChecker.com [pharmacychecker.com]
Adjusting pH to improve tolfenamic acid solubility and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolfenamic acid. The focus is on optimizing its solubility and activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my this compound solution critical for my experiment?
A: The pH of the solution is a primary determinant of this compound's solubility. As a weak acid, its state of ionization is pH-dependent. In its non-ionized (protonated) form at low pH, it is lipophilic but poorly soluble in aqueous media.[1][2] At higher pH values (above its pKa), it becomes ionized (deprotonated), which significantly increases its aqueous solubility.[3][4] Therefore, controlling the pH is essential for preventing precipitation and ensuring the desired concentration is available for your experiment.
Q2: What is the pKa of this compound and how does it affect its solubility?
A: The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For this compound, a range of pKa values from 3.7 to 4.3 has been reported in aqueous solutions, with a value of 5.11 found in an aqueous-methanolic mixture.[3][5][6]
-
Below the pKa (e.g., pH < 4) : this compound is predominantly in its non-ionized, crystalline form, which is practically insoluble in water.[2][3]
-
Above the pKa (e.g., pH > 6) : It is primarily in its ionized (salt) form, which readily dissolves in aqueous solutions.[3]
This relationship is fundamental to controlling its solubility.
Caption: Logical relationship between pH, pKa, and this compound solubility.
Q3: At what pH is this compound most soluble?
A: this compound's solubility increases significantly in alkaline conditions. It readily dissolves in dilute solutions of alkali hydroxides.[3] For preparing injectable formulations, a pH range of 8.5 to 10 has been utilized to ensure complete dissolution and stability.[7] While its solubility in acidic media is extremely low (e.g., 13.6 nM), it can be substantially increased at neutral and basic pH.[2]
Data Presentation: pH-Dependent Solubility of this compound
| pH Condition | Solubility | Reference |
| Acidic (pH < 4) | Practically Insoluble (~13.6 nM) | [2] |
| PBS (pH 7.0) | ~0.05 mg/mL | [8] |
| Basic Solution | Dissolves readily | [3] |
| Formulation (pH 8.5-10) | Sufficient for injectable concentrations | [7] |
Data Presentation: Reported pKa Values of this compound
| Condition | pKa Value | Reference |
| Aqueous Solution | 3.7 - 4.3 | [3] |
| 50% (w/w) Aqueous-Methanol | 5.11 | [3][5] |
Q4: How does pH affect the biological activity of this compound?
A: The effect of pH on activity is complex. While high pH is required for solubility in stock solutions, the lower pH environment of inflamed tissues (a condition known as acidosis) can enhance the cellular uptake of NSAIDs.[1] In this acidic environment, this compound becomes more lipophilic, allowing it to better penetrate cell membranes to reach its intracellular target, the cyclooxygenase (COX) enzymes. This creates a potential conflict: the pH for optimal solubility in a formulation differs from the pH that may facilitate activity at the target site.
Q5: What are the primary signaling pathways affected by this compound?
A: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions through multiple mechanisms:
-
COX Inhibition : Its primary mechanism is inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[5][9] This blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] Some studies indicate it is selective for COX-2.[11]
-
NF-κB Pathway Inhibition : It can suppress the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory genes.[9][12]
-
Sp Transcription Factor Degradation : It has been shown to promote the degradation of Specificity protein (Sp) transcription factors, which are involved in cancer cell growth and survival.[13]
References
- 1. Managing Chronic Pain: The NSAIDs - WSAVA 2001 - VIN [vin.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Photolysis of this compound in aqueous and organic solvents: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CN102908311A - this compound injection and preparation method and application thereof - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 11. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tolfenamic Acid vs. Selective COX-2 Inhibitors: A Comparative Guide for Cancer Research
In the landscape of cancer research, both the non-steroidal anti-inflammatory drug (NSAID) tolfenamic acid and selective cyclooxygenase-2 (COX-2) inhibitors have emerged as promising agents, demonstrating anti-neoplastic properties in a variety of preclinical and clinical studies. This guide provides a detailed comparison of their mechanisms of action, experimental efficacy, and the signaling pathways they modulate, tailored for researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
This compound, a conventional NSAID, exhibits its anti-cancer effects primarily through a COX-independent pathway . A growing body of evidence highlights its ability to induce the degradation of Specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4).[1][2][3] These transcription factors are crucial for the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][4][5] By downregulating Sp proteins, this compound inhibits the expression of key oncogenic proteins such as cyclin D1, vascular endothelial growth factor (VEGF), survivin, and Bcl-2.[1][6]
On the other hand, selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib, exert their anti-cancer effects mainly through a COX-dependent mechanism .[7][8] The COX-2 enzyme is often overexpressed in tumor tissues and plays a significant role in converting arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[8][9] PGE2 is known to promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, and fostering angiogenesis.[9][10][11] Selective COX-2 inhibitors block this pathway, thereby reducing the production of pro-inflammatory and pro-angiogenic prostaglandins.[7][12] Some studies also suggest that celecoxib may have COX-2-independent anti-cancer effects.[13]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize quantitative data from various cancer studies, offering a comparative look at the efficacy of this compound and selective COX-2 inhibitors.
Table 1: Preclinical Studies - In Vitro and In Vivo Models
| Drug | Cancer Model | Key Findings | Reference |
| This compound | Pancreatic Cancer (Panc-1, L3.6pl, Panc-28 cells; mouse xenograft) | Inhibited cell growth, induced degradation of Sp1, Sp3, and Sp4 proteins.[5] In a mouse model, 50 mg/kg this compound significantly decreased tumor growth and weight, liver metastasis, and levels of Sp and VEGF proteins in tumors.[14] | [5][14] |
| Colon Cancer (RKO, SW480, HT-29, HCT-116 cells; mouse xenograft) | Inhibited growth and induced apoptosis in colon cancer cells.[1] A 50 mg/kg/day dose inhibited tumor growth in nude mice with RKO cell xenografts.[1] | [1] | |
| Breast Cancer (BT474, SKBR3 cells; mouse xenograft) | Inhibited growth of erbB2-overexpressing breast cancer cells.[15] A 20 mg/kg/day dose significantly decreased mammary tumor size and weight in a mouse xenograft model.[15] | [15] | |
| Medulloblastoma (DAOY, D283 cells; mouse xenograft) | Inhibited medulloblastoma cell growth in a time- and dose-dependent manner.[6] A 50 mg/kg dose, three times a week for 4 weeks, caused an approximately 40% decrease in tumor weight and volume in a mouse xenograft model.[6][16] | [6][16] | |
| Celecoxib | Metastatic Breast Cancer (Oncogenic mouse model) | Induced significant apoptosis of tumor cells in vivo and reduced levels of vascular endothelial growth factor (VEGF).[17] | [17] |
| Gastric Cancer (SGC7901 xenografts in athymic mice) | Significantly inhibited tumor growth compared to the control group. The anti-cancer effects included suppressing cell proliferation, inducing apoptosis, and reducing angiogenesis.[18] | [18] |
Table 2: Clinical Trial Data
| Drug | Cancer Type | Key Findings | Reference |
| Celecoxib | Stage 3 Colon Cancer (Alliance 80702 trial) | Patients with PIK3CA mutations who took celecoxib after surgery had significantly longer overall and disease-free survival compared to those without the mutation.[19] | [19] |
| Various Advanced Cancers | A meta-analysis of 30 randomized controlled trials showed that celecoxib improved the objective response rate when combined with standard anticancer therapy.[20] | [20] | |
| Rofecoxib | Adjuvant Colorectal Cancer (VICTOR trial) | The trial was terminated early due to cardiovascular safety concerns.[21] No significant improvement in overall survival or disease-free survival was observed with rofecoxib treatment for a median of 7.4 months.[21][22] | [21][22] |
| Etoricoxib | Early Breast Cancer (ETAN trial) | A small but significant advantage in terms of event-free survival was observed when etoricoxib was added to anastrozole in the adjuvant setting.[23] | [23] |
| Breast Cancer (Docetaxel-based chemotherapy) | Prophylactic use of etoricoxib significantly reduced the incidence and severity of docetaxel-induced acute pain syndrome.[24] | [24] |
Signaling Pathways
The anti-cancer mechanisms of this compound and selective COX-2 inhibitors are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound's primary anti-cancer activity is centered on the downregulation of Sp transcription factors. This leads to the suppression of a multitude of downstream targets that are critical for tumor progression.
Caption: this compound's COX-independent anti-cancer mechanism.
Selective COX-2 Inhibitor Signaling Pathway
Selective COX-2 inhibitors target the cyclooxygenase-2 enzyme, thereby blocking the synthesis of prostaglandins and mitigating their pro-tumorigenic effects.
Caption: The COX-dependent anti-cancer mechanism of selective COX-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
This compound in Colon Cancer Xenograft Model[1]
-
Cell Lines and Culture: Human colon cancer cell lines (RKO, SW480, HT-29, and HCT-116) were used.
-
Animal Model: Athymic nude mice were used for the xenograft model.
-
Tumor Induction: RKO cells were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a certain size, mice were treated with this compound (50 mg/kg/day) or a vehicle control.
-
Outcome Measures: Tumor growth was monitored and measured regularly. At the end of the study, tumors were excised and weighed.
-
Molecular Analysis: Western blot analysis was performed on tumor lysates to determine the expression levels of Sp proteins (Sp1, Sp3, and Sp4) and their downstream targets.
Celecoxib in Metastatic Breast Cancer Mouse Model[17]
-
Animal Model: An oncogenic mouse model of spontaneous metastatic breast cancer was utilized.
-
Treatment: Tumor-bearing mice were orally gavaged with different doses of celecoxib or a vehicle control daily for 4 weeks.
-
Sample Collection: At the time of sacrifice, sera and tumors were collected for analysis.
-
Cellular Assays:
-
Apoptosis: Annexin V/PI staining and flow cytometry were used to assess apoptosis in single-cell suspensions from tumors.
-
Proliferation: 3H-thymidine uptake was measured to determine cellular proliferation.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle status.
-
-
Molecular Analysis:
-
Western Blot: Tumor lysates were analyzed for levels of phosphorylated Akt (pAkt).
-
ELISA: Levels of VEGF in tumor lysates and sera were quantified.
-
Gene Expression Profiling of Pancreatic Cancer Cells Treated with this compound[3][25]
-
Cell Lines: Three human pancreatic cancer cell lines (L3.6pl, MIA PaCa-2, and Panc1) were used.
-
Treatment: Cells were treated with 50 μM of this compound for 48 hours.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from the cells, and gene expression was evaluated using the Affymetrix GeneChip Human Gene ST Array platform.
-
Data Analysis: Ingenuity Pathway Analysis software was used for the functional analysis of differentially expressed genes to identify affected cellular pathways.
-
Validation: Quantitative PCR was used to validate the microarray results for selected genes.
Conclusion
This compound and selective COX-2 inhibitors represent two distinct yet promising therapeutic avenues in oncology. This compound's unique COX-independent mechanism, targeting Sp transcription factors, offers a novel approach to cancer therapy, particularly in tumors where this pathway is dysregulated.[1][3] Selective COX-2 inhibitors have demonstrated efficacy in cancers with high COX-2 expression, although their clinical use, especially long-term, requires careful consideration of potential cardiovascular side effects.[21][22][25] The choice between these agents may depend on the specific cancer type, its molecular profile (e.g., COX-2 expression, PIK3CA mutation status), and the patient's overall health. Further research, including head-to-head comparative studies and combination therapy trials, is warranted to fully elucidate their therapeutic potential and optimize their clinical application in the fight against cancer.
References
- 1. This compound inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer activity of this compound in medulloblastoma: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. academic.oup.com [academic.oup.com]
- 10. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. This compound and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute [dana-farber.org]
- 20. mdpi.com [mdpi.com]
- 21. Phase III randomized trial assessing rofecoxib in the adjuvant setting of colorectal cancer: final results of the VICTOR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
- 24. Prevention of taxane-associated acute pain syndrome with etoricoxib for patients with breast cancer: A phase II randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tolfenamic Acid and Other Fenamates for Researchers and Drug Development Professionals
A comprehensive guide to the pharmacological profiles of tolfenamic acid, mefenamic acid, and flufenamic acid, offering a side-by-side comparison of their cyclooxygenase inhibition, anti-inflammatory and analgesic efficacy, and pharmacokinetic properties. This guide includes detailed experimental protocols and visual representations of key signaling pathways to support further research and development.
Introduction
Fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid. They exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in pain, inflammation, and fever. This guide provides a detailed comparative study of three prominent fenamates: this compound, mefenamic acid, and flufenamic acid. By presenting quantitative data, experimental methodologies, and visual diagrams of their mechanisms of action, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Pharmacological Comparison
The therapeutic efficacy and side-effect profiles of fenamates are closely linked to their differential inhibition of COX-1 and COX-2 isoforms, as well as their distinct pharmacokinetic properties. The following tables summarize the available quantitative data to facilitate a direct comparison.
Cyclooxygenase Inhibition
The primary mechanism of action for fenamates is the inhibition of COX enzymes. The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting these enzymes. A lower IC50 value indicates a higher potency.
Table 1: Comparative COX-1 and COX-2 Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | Data not available in a directly comparative study | 13.49[1] | Dependent on COX-1 IC50 |
| Mefenamic Acid | Data not available in a directly comparative study | Data not available in a directly comparative study | Data not available |
| Flufenamic Acid | Data not available in a directly comparative study | Data not available in a directly comparative study | Data not available |
Anti-Inflammatory Efficacy
The anti-inflammatory activity of fenamates is commonly evaluated using the carrageenan-induced paw edema model in rodents. This assay measures the reduction in swelling (edema) after administration of the drug.
Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema |
| This compound | Data not available in a directly comparative study | Data not available | Data not available |
| Mefenamic Acid | Data not available in a directly comparative study | Data not available | Data not available |
| Flufenamic Acid | Data not available in a directly comparative study | Data not available | Data not available |
Note: Quantitative, directly comparative data for the three fenamates in this specific assay from a single study was not found in the performed searches.
Analgesic Efficacy
The analgesic properties of fenamates are often assessed using the acetic acid-induced writhing test in mice. This test quantifies the reduction in abdominal constrictions (writhes) induced by an irritant.
Table 3: Comparative Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| This compound | Data not available in a directly comparative study | Data not available |
| Mefenamic Acid | Data not available in a directly comparative study | Data not available |
| Flufenamic Acid | Data not available in a directly comparative study | Data not available |
Note: While it is established that all three compounds possess analgesic properties, specific, directly comparative quantitative data from a single study using this method is not available in the searched literature.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its clinical utility.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Mefenamic Acid | Flufenamic Acid |
| Tmax (hours) | 0.94 - 2.04[2] | ~2 | 1.5[2] |
| Cmax (µg/mL) | 11.1[2] | 10 - 20 | 6 - 20[2] |
| Half-life (hours) | 2.5[3] | ~2 | 5 - 22[2] |
| Bioavailability (%) | ~60[3] | Data not available | Data not available |
| Protein Binding (%) | 99.7[3] | >90 | Data not available |
Signaling Pathways
Beyond their primary action on cyclooxygenase enzymes, fenamates have been shown to modulate other signaling pathways, which may contribute to their overall pharmacological profile.
Cyclooxygenase (COX) Pathway
The primary mechanism of action for all fenamates is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This action reduces inflammation, pain, and fever. This compound, like other fenamates, inhibits both COX-1 and COX-2.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by fenamates.
NF-κB Signaling Pathway
This compound has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by reducing the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn inhibits the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. This leads to a decrease in the transcription of pro-inflammatory genes. Flufenamic acid has also been shown to inhibit the NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
AMPK Signaling Pathway
Flufenamic acid has been identified as a potent activator of AMP-activated protein kinase (AMPK). This activation is mediated through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway. The activation of AMPK can contribute to the anti-inflammatory effects of flufenamic acid.
Caption: Flufenamic acid's activation of the AMPK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
COX Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of a compound in inhibiting COX-1 and COX-2 enzymes.
Workflow Diagram
References
- 1. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tolfenamic Acid's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-cancer effects of tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), across various human cancer cell lines. It offers a comparative look at its efficacy, delves into the underlying molecular mechanisms, and provides detailed experimental protocols to support further research. This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in a range of cancer models, primarily through a cyclooxygenase (COX)-independent mechanism, making it a compelling candidate for further investigation in oncology.
Quantitative Analysis of this compound's Anti-Proliferative Effects
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating a cell-type-specific response to the drug. The following table summarizes the IC50 values of this compound in pancreatic, esophageal, and head and neck cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Pancreatic Cancer | Panc-1 | 57.50 | [1] |
| L3.6pl | 42.3 | [1] | |
| MIA PaCa-2 | 68.23 | [1] | |
| Esophageal Cancer | SEG-1 | 36 | [2] |
| BIC-1 | 48 | [2] | |
| Head and Neck Cancer | KB | 54.9 | [3] |
Deciphering the Molecular Mechanism: Downregulation of Sp Transcription Factors
This compound's primary anti-cancer mechanism involves the degradation of Specificity protein (Sp) transcription factors, namely Sp1, Sp3, and Sp4. These transcription factors are overexpressed in many cancers and regulate the expression of a multitude of genes essential for cancer cell survival, proliferation, and angiogenesis. By promoting the degradation of Sp proteins, this compound effectively downregulates their downstream target genes, including c-Met, vascular endothelial growth factor (VEGF), and survivin, leading to the inhibition of tumor growth and induction of apoptosis.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Panc-1, SEG-1, KB)
-
Complete growth medium (specific to the cell line)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins (e.g., Sp1, c-Met, VEGF, Survivin) in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions:
-
Anti-Sp1: 1:1000
-
Anti-c-Met: 1:1000
-
Anti-VEGF: 1:500 - 1:1000
-
Anti-Survivin: 1:1000
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
References
- 1. scispace.com [scispace.com]
- 2. This compound inhibits esophageal cancer through repression of specificity proteins and c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of this compound in KB Human Oral Cancer Cells: Possible Involvement of the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Findings on Tolfenamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the non-steroidal anti-inflammatory drug (NSAID) tolfenamic acid, with a focus on independently replicated data. It summarizes quantitative results, details experimental protocols for key findings, and presents signaling pathways and workflows for clarity.
Executive Summary
This compound, a fenamate-class NSAID, has garnered research interest for its potential therapeutic applications beyond its established use in treating migraines. Preclinical studies have notably demonstrated its anti-cancer properties and its potential in mitigating Alzheimer's disease pathology. The primary mechanisms of action that have been explored and are the focus of this guide are its ability to induce the degradation of Specificity protein (Sp) transcription factors and its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
While direct independent replication studies are not abundant in the published literature, a consistent body of work from several research groups using various cancer models supports the findings related to Sp protein degradation. The research on its effects in Alzheimer's disease models, while promising, predominantly originates from a single research group. This guide presents the available data to allow for a critical evaluation of the current evidence.
Comparative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from published studies on this compound and comparable NSAIDs.
Inhibition of NF-κB Transcriptional Activity
| Compound | Cell Line | Stimulus | Concentration | Inhibition of NF-κB Activity (%) | Reference |
| This compound | HCT116 (Colon Cancer) | TNF-α | 30 µM | 22.2% | [1] |
| This compound | HCT116 (Colon Cancer) | TNF-α | 50 µM | 43.3% | [1] |
| This compound | HEK293 (Human Embryonic Kidney) | TNF-α | 30 µM | 26.7% | [1] |
| This compound | HEK293 (Human Embryonic Kidney) | TNF-α | 50 µM | 55.1% | [1] |
| Celecoxib | SF-767 (Glioblastoma) | - | Dose-dependent reduction | Not specified | [2][3] |
| Sulindac Sulfide | Colon Cancer Cells | - | Not specified | Downregulated p65 subunit | [4] |
Degradation of Sp Transcription Factors
| Compound | Cell Line/Model | Sp Proteins Targeted | Concentration/Dose | % Reduction | Reference |
| This compound | Panc-1 (Pancreatic Cancer) | Sp1, Sp3, Sp4 | 50 µM | >80% | [5][6] |
| This compound | Orthotopic Mouse Model (Pancreatic Cancer) | Sp1, Sp3, Sp4 | 50 mg/kg | Statistically significant decrease | [6] |
| Sulindac Sulfide | SW480 & RKO (Colon Cancer) | Sp1, Sp3, Sp4 | Growth inhibitory concentrations | Significant downregulation | [4][7] |
| Celecoxib | Panc-1 (Pancreatic Cancer) | Sp1, Sp4 (not Sp3) | Not specified | Degradation induced | [5] |
Reduction of Alzheimer's Disease-Related Biomarkers in Animal Models
| Compound | Animal Model | Biomarker | Dose | % Reduction | Reference |
| This compound | Hemizygous R1.40 Transgenic Mice | Insoluble Aβ₁₋₄₂ | 5 mg/kg/day | 31.8% | [8] |
| This compound | Hemizygous R1.40 Transgenic Mice | Insoluble Aβ₁₋₄₂ | 50 mg/kg/day | 37.7% | [8] |
Signaling Pathways and Experimental Workflows
This compound's Effect on the NF-κB Signaling Pathway
The diagram below illustrates the mechanism by which this compound inhibits the NF-κB signaling pathway in the presence of inflammatory stimuli like TNF-α.
References
- 1. This compound Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term treatment with this compound improves cognitive functions in AD mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
